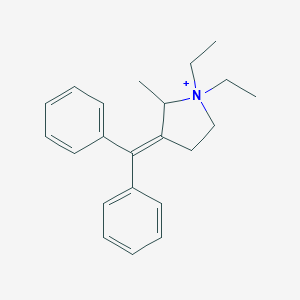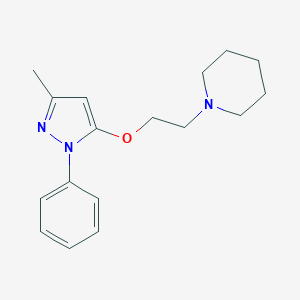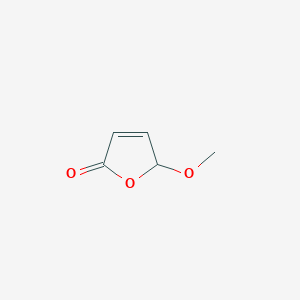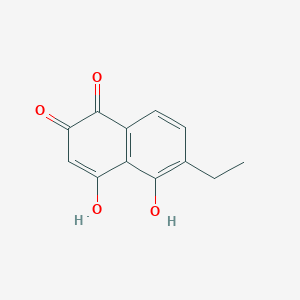
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-, also known as juglone, is a natural organic compound found in the roots, leaves, and bark of the black walnut tree. It has been used in traditional medicine for its antimicrobial, anti-inflammatory, and antitumor properties. In recent years, juglone has gained attention in the scientific community for its potential applications in research.
Wirkmechanismus
Juglone's antitumor activity is believed to be due to its ability to generate reactive oxygen species (ROS) and cause oxidative stress in cancer cells. ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death. Juglone has also been found to inhibit the activity of enzymes involved in cancer cell survival and proliferation.
Biochemische Und Physiologische Effekte
In addition to its antitumor activity, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- has been found to exhibit a wide range of biochemical and physiological effects. Juglone has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Juglone's high purity and well-established synthesis method make it an attractive compound for research. However, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s potential toxicity and instability in solution can make it challenging to work with. Careful handling and storage are necessary to ensure accurate and reproducible results.
Zukünftige Richtungen
There are several potential future directions for research on 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-. One area of interest is the development of 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- derivatives with improved stability and efficacy. Another area of research is the investigation of 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms underlying 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s various biological effects.
In conclusion, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- (1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-) is a natural compound with potential applications in cancer research and other areas of biomedical research. Its well-established synthesis method and diverse biological effects make it an attractive compound for further study. However, careful handling and storage are necessary to ensure accurate and reproducible results. Future research on 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- and its derivatives may lead to the development of new therapies for cancer and other diseases.
Synthesemethoden
Juglone can be synthesized from 1,4-naphthoquinone and ethyl 2-bromoacetate through a reaction called the Knoevenagel condensation. This method yields high purity 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- and has been widely used in research.
Wissenschaftliche Forschungsanwendungen
Juglone has been extensively studied for its potential applications in cancer research. Studies have shown that 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- exhibits antitumor activity against various types of cancer cells, including breast, lung, and prostate cancer. Juglone has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
CAS-Nummer |
13378-87-5 |
|---|---|
Produktname |
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- |
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.2 g/mol |
IUPAC-Name |
6-ethyl-4,5-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-2-6-3-4-7-10(11(6)15)8(13)5-9(14)12(7)16/h3-5,13,15H,2H2,1H3 |
InChI-Schlüssel |
PZKNMZDIDHROML-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
Kanonische SMILES |
CCC1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



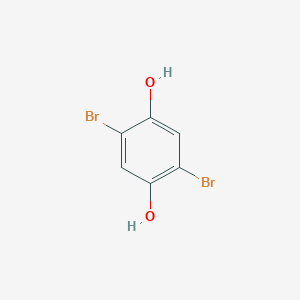
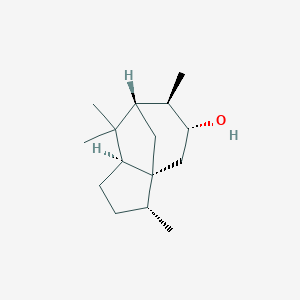
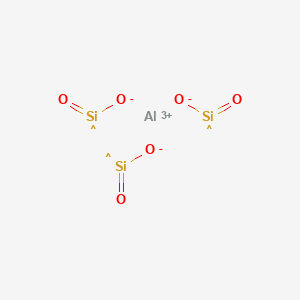
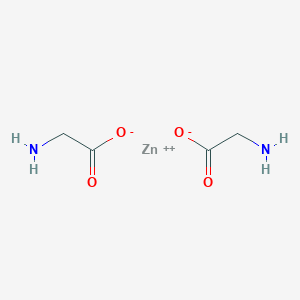
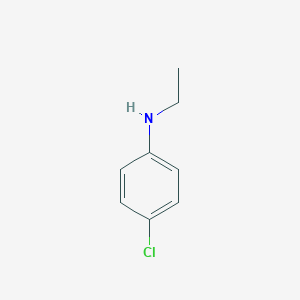
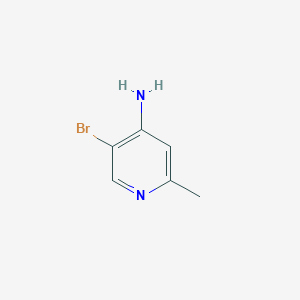
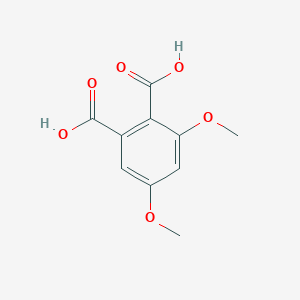
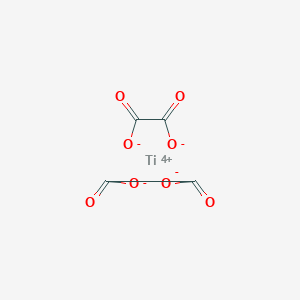
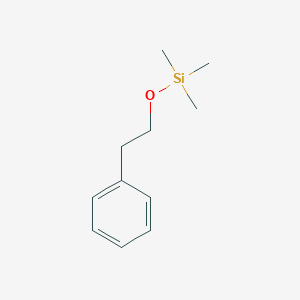
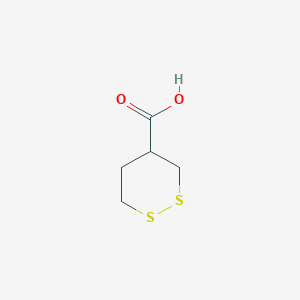
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
